molecular formula C15H16ClNO3 B15051338 (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol

Cat. No.: B15051338
M. Wt: 293.74 g/mol
InChI Key: PFYJBTBGYMYLPD-UHFFFAOYSA-N
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Description

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol is a bifunctional aromatic methanol derivative featuring a 2-amino-5-chlorophenyl group and a 2,3-dimethoxyphenyl moiety linked to a central methanol carbon. The compound’s structure combines electron-donating methoxy groups, an electron-withdrawing chlorine atom, and a primary amine, creating unique electronic and steric properties.

Properties

IUPAC Name

(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYJBTBGYMYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol typically involves the reaction of 2-amino-5-chlorobenzaldehyde with 2,3-dimethoxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

Key Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Solubility Key Applications/Findings
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol C15H15ClNO3 2-Amino-5-Cl, 2,3-(OCH3) 292.74 Not explicitly reported Synthetic intermediate, potential pharmacological use
(2-Amino-5-bromo-3-methoxyphenyl)methanol C8H10BrNO2 2-Amino-5-Br, 3-OCH3 232.07 Slight in CHCl3, MeOH, DMSO Research chemical for drug discovery
(2,3-Dimethoxyphenyl)methanol C9H12O3 2,3-(OCH3) 168.19 Not reported LAT1 inhibitor synthesis
(4-Chloro-2-methoxyphenyl)methanol C8H9ClO2 4-Cl, 2-OCH3 172.61 Not reported Pharmacological screening

Analysis

  • Bromine’s larger atomic radius may enhance steric hindrance compared to chlorine .
  • Methoxy Positioning: The 2,3-dimethoxy substitution in the target compound introduces significant steric bulk and electron-donating effects, which can hinder acylation or other electrophilic reactions at the amino group compared to mono-methoxy analogs (e.g., 4-chloro-2-methoxyphenyl derivatives) .

Steric and Electronic Effects on Reactivity

For example, acetylated products formed preferentially at the less hindered site despite the presence of bulky methoxy groups . This suggests that in the target compound, the 2,3-dimethoxyphenyl moiety may similarly direct reactions to specific positions without fully blocking amine reactivity.

Pharmacological Relevance and Solubility Trends

  • Solubility: The bromo analog () shows slight solubility in chloroform, methanol, and DMSO, likely due to its polar amino and methoxy groups. The target compound’s solubility profile is expected to align with this, though the additional dimethoxyphenyl group may reduce aqueous solubility.
  • Biological Activity: Compounds like (2,3-dimethoxyphenyl)methanol are used in developing LAT1 inhibitors, indicating that methoxy-rich aromatic alcohols have roles in targeting amino acid transporters . The target compound’s chlorine atom may enhance membrane permeability or receptor binding compared to non-halogenated analogs.

Biological Activity

The compound (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol is a phenolic compound characterized by its unique structural features, including an amino group, a chlorophenyl moiety, and a dimethoxy-substituted phenyl group. This composition suggests significant potential for various biological activities, including antioxidant and anti-inflammatory properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The structural formula of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol can be represented as follows:

C16H18ClNO3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}\text{O}_{3}

This compound's structure allows it to interact with various biological targets due to the presence of functional groups that influence solubility and reactivity.

Antioxidant Activity

Research indicates that (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol exhibits notable antioxidant activity . This activity is crucial for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant properties are attributed to the hydroxyl group in its structure, which can donate electrons to free radicals.

Anti-inflammatory Effects

In addition to its antioxidant capabilities, this compound has demonstrated anti-inflammatory effects in various studies. The inhibition of pro-inflammatory cytokines suggests its potential use in treating conditions characterized by chronic inflammation.

Mechanistic Insights

The biological activities of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol can be attributed to its ability to interact with key biological pathways:

  • PI3K/Akt/mTOR Pathway : Similar compounds have been shown to inhibit components of the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition could lead to reduced tumor growth in cancer models .
  • Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties may involve modulation of ROS levels, thereby influencing cellular signaling pathways related to inflammation and apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique bioactivity profile of (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol against related compounds:

CompoundUnique FeaturesBiological Activity
(2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanolAmino group, dimethoxy substitutionAntioxidant, anti-inflammatory
(2-Amino-4-chlorophenol)Chlorinated phenol without dimethoxyModerate antioxidant activity
(4-Chloro-3-methylphenol)Chlorinated with methyl substitutionAntimicrobial properties
(2-Methoxyphenol)Simple methoxy substitutionLimited bioactivity

This table illustrates how the presence of specific functional groups in (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol enhances its biological activity compared to simpler phenolic compounds.

Case Studies

Several studies have investigated the effects of this compound on various cell lines:

  • Breast Cancer Models : In vitro studies demonstrated that (2-Amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol significantly inhibited the proliferation of MDA-MB-361 breast cancer cells by inducing apoptosis through ROS-mediated pathways .
  • Neurotoxicity Assessment : Research into the neurotoxic effects of structurally similar compounds indicates that modifications in the phenolic structure can alter cytotoxicity profiles significantly. This suggests that careful consideration of chemical modifications could enhance therapeutic efficacy while minimizing toxicity .

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